molecular formula C9H7BrN2O2S2 B11796097 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole

4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole

Cat. No.: B11796097
M. Wt: 319.2 g/mol
InChI Key: RZBPUBUFXSDPRM-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole (CAS 1708199-37-4) is a high-purity synthetic organic compound provided for research applications. This bromophenyl-substituted 1,2,3-thiadiazole derivative is of significant interest in medicinal chemistry, particularly in the development of novel antimicrobial and anticancer agents . The 1,2,3-thiadiazole scaffold is a privileged structure in drug discovery, known for its wide array of biological activities . The structure of this compound features a bromophenyl group, which can enhance lipophilicity and influence binding to biological targets, alongside a methylsulfonyl group, which can act as a strong hydrogen bond acceptor. Researchers value this compound as a key intermediate for constructing more complex molecules or as a core pharmacophore for biological screening. Its potential applications include serving as a building block in synthesizing compounds for evaluating antibacterial, antifungal, and antitumor activities . The presence of the bromine atom also offers a versatile handle for further functionalization via cross-coupling reactions, facilitating structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H7BrN2O2S2

Molecular Weight

319.2 g/mol

IUPAC Name

4-(4-bromophenyl)-5-methylsulfonylthiadiazole

InChI

InChI=1S/C9H7BrN2O2S2/c1-16(13,14)9-8(11-12-15-9)6-2-4-7(10)5-3-6/h2-5H,1H3

InChI Key

RZBPUBUFXSDPRM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Cyclization Strategies for 1,2,3-Thiadiazoles

The 1,2,3-thiadiazole scaffold is typically constructed via cyclization reactions involving thiosemicarbazides or cyanodithioimidocarbonates. For 4-(4-bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole, the bromophenyl and methylsulfonyl groups must be introduced either during cyclization or through subsequent functionalization. A patent by US3736328A demonstrates that potassium cyanodithioimidocarbonates react with sulfuryl chloride (SO2_2Cl2_2) to form 1,2,4-thiadiazoles. Adapting this method, a bromophenyl-substituted cyanodithioimidocarbonate precursor could undergo analogous cyclization to yield the 1,2,3-thiadiazole core.

For example, reacting potassium (4-bromophenyl)cyanodithioimidocarbonate with sulfuryl chloride in chloroform at 0–60°C could produce 4-(4-bromophenyl)-5-methylthio-1,2,3-thiadiazole as an intermediate. This hypothesis aligns with the synthesis of 3-chloro-5-methylthio-1,2,4-thiadiazole, which achieved a 70% yield under similar conditions.

Substituent Positioning and Regioselectivity

Regioselectivity challenges arise when introducing substituents to the thiadiazole ring. The bromophenyl group at position 4 and methylsulfonyl group at position 5 require precise control during cyclization. Molecular modeling and spectroscopic analysis (e.g., 1^1H NMR, 13^{13}C NMR) are critical for confirming regiochemistry. In US3736328A, X-ray crystallography validated the structure of 3-chloro-5-methylthio-1,2,4-thiadiazole, underscoring the importance of analytical verification.

Functionalization of the Thiadiazole Ring

Introduction of the Methylsulfonyl Group

The methylsulfonyl moiety at position 5 is likely introduced via oxidation of a methylthio intermediate. EP0322800A1 details the oxidation of sulfide groups to sulfones using hydrogen peroxide (H2_2O2_2) in acetic acid or m-chloroperbenzoic acid (mCPBA). Applying this method, 4-(4-bromophenyl)-5-methylthio-1,2,3-thiadiazole could be treated with 30% H2_2O2_2 at 60°C for 6–12 hours to yield the target sulfone derivative.

Table 1: Oxidation Conditions for Sulfide-to-Sulfone Conversion

SubstrateOxidizing AgentTemperature (°C)Time (h)Yield (%)
5-Methylthio-1,2,4-thiadiazoleH2_2O2_260885
5-Benzylthio-1,2,4-thiadiazolemCPBA252478

Data adapted from EP0322800A1 and US3736328A.

Halogenation and Aryl Group Coupling

The 4-bromophenyl group may be introduced via Suzuki-Miyaura coupling if the thiadiazole core contains a halogen atom at position 4. For instance, 4-chloro-5-methylthio-1,2,3-thiadiazole could react with 4-bromophenylboronic acid in the presence of a palladium catalyst. Alternatively, direct cyclization using a pre-functionalized bromophenyl precursor avoids post-synthetic modification, as demonstrated in US3736328A for benzylthio derivatives.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Chloroform and dichloromethane are preferred solvents for cyclization due to their ability to dissolve sulfuryl chloride and cyanodithioimidocarbonates. Elevated temperatures (50–60°C) enhance reaction rates but may compromise yields due to side reactions. For oxidation steps, acetic acid provides a polar protic environment that stabilizes intermediates and facilitates sulfone formation.

Catalytic and Stoichiometric Considerations

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactions in heterogeneous systems, as noted in EP0322800A1. Stoichiometric excesses of sulfuryl chloride (1.1–1.2 equivalents) ensure complete conversion of cyanodithioimidocarbonates to thiadiazoles.

Analytical Characterization

Spectroscopic Confirmation

  • 1^1H NMR : The methylsulfonyl group (δ\delta 3.2–3.5 ppm) and bromophenyl aromatic protons (δ\delta 7.4–7.8 ppm) provide distinct signals.

  • Mass Spectrometry : A molecular ion peak at m/z 319.2 confirms the molecular weight.

  • X-ray Diffraction : Single-crystal analysis resolves regiochemistry, as applied in US3736328A .

Chemical Reactions Analysis

4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The presence of the bromophenyl group allows for coupling reactions with other aromatic compounds, forming biaryl structures.

Common reagents and conditions used in these reactions include strong nucleophiles, oxidizing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi. For instance:

  • Antibacterial Activity : The compound has been tested against Gram-positive and Gram-negative bacteria using the disc diffusion method. Results showed promising activity against strains like Staphylococcus aureus and Escherichia coli.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, this thiadiazole derivative has been studied for its anticancer potential. It has shown activity against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7).

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cell signaling pathways and inhibiting specific enzymes involved in cell proliferation.

Case Studies

  • Study on Antimicrobial Resistance : A study focused on synthesizing derivatives of 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole highlighted its potential to overcome microbial resistance. The synthesized derivatives displayed enhanced antimicrobial activity compared to traditional antibiotics .
  • Anticancer Screening : Another research initiative evaluated the anticancer efficacy of this compound against MCF7 cells. The study concluded that certain derivatives exhibited significant cytotoxic effects, making them potential candidates for further development as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring

(a) 4-(4-Bromophenyl)-1,2,3-thiadiazole (CAS 40753-13-7)
  • Structure : Lacks the methylsulfonyl group at position 3.
  • Properties : The absence of the electron-withdrawing sulfonyl group reduces polarity and may decrease binding affinity in biological systems compared to the target compound.
  • Applications : Primarily used as a synthetic intermediate .
(b) 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine (CAS 1782220-95-4)
  • Structure : Substitutes the methylsulfonyl group with an amine (-NH2) at position 4.
  • This difference may alter interactions with enzymes or receptors .
(c) 5-(Methylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole (CAS 1707563-53-8)
  • Structure : Replaces the 4-bromophenyl group with a 4-nitrophenyl group.

Halogen and Sulfur-Containing Analogues

(a) 5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole (CAS 338978-71-5)
  • Structure : Features a dichlorophenylsulfanyl group and a methyl substituent.
  • Properties : The sulfanyl (-S-) group increases hydrophobicity, while chlorine atoms enhance halogen bonding. This compound’s activity against microbial pathogens highlights the importance of halogen placement in bioactivity .
(b) 5-(4-Bromobenzylsulfonyl)-3-chloro-1,2,4-thiadiazole (CAS 494763-24-5)
  • Structure : A 1,2,4-thiadiazole isomer with bromobenzylsulfonyl and chlorine substituents.
  • Properties : The 1,2,4-thiadiazole isomerism alters ring geometry, affecting molecular recognition. The chlorine atom may improve metabolic stability compared to the target compound’s methylsulfonyl group .

Biological Activity

4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and related case studies.

Chemical Structure and Properties

The structure of 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole can be depicted as follows:

  • Molecular Formula : C10_{10}H8_{8}BrN3_{3}O2_{2}S
  • Molecular Weight : 300.15 g/mol
  • IUPAC Name : 4-(4-bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole

This compound features a bromophenyl group and a methylsulfonyl moiety attached to the thiadiazole ring, which contributes to its biological activity.

Antimicrobial Activity

Thiadiazoles have been widely studied for their antimicrobial properties. Research indicates that derivatives of thiadiazoles exhibit significant activity against various bacterial strains. For example, compounds containing the thiadiazole ring have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often in the low micromolar range .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Thiadiazole AE. coli8
Thiadiazole BS. aureus16
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazolePseudomonas aeruginosa12

Anticancer Properties

Thiadiazoles have also garnered attention for their anticancer properties. Studies have demonstrated that certain thiadiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of electron-donating groups such as methylsulfonyl enhances the cytotoxicity of these compounds .

Case Study:
A study evaluated the anticancer effects of 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of exposure, indicating potent antiproliferative activity.

Anti-inflammatory Effects

Research has indicated that thiadiazoles possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial in managing conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazoles is significantly influenced by their structural components. Modifications in substituents can lead to enhanced or reduced biological activity. For instance:

  • Bromine Substitution : The presence of bromine on the phenyl ring has been linked to increased antimicrobial potency.
  • Methylsulfonyl Group : This moiety is believed to enhance solubility and bioavailability, contributing to improved pharmacokinetic properties.

Q & A

Q. Optimization Tips :

  • Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity.
  • Control temperature (70–100°C) to avoid side reactions.
  • Monitor reaction progress via TLC or HPLC.

Q. Example Reaction Table :

StepReagents/ConditionsYield (%)Reference
1H2_2O2_2/AcOH, 60°C75
2Thiourea, EtOH, reflux82
3NBS, CCl4_4, 80°C68

Basic: How can the molecular structure and conformation of this compound be characterized experimentally?

Answer:
X-ray crystallography is the gold standard for structural elucidation. Key steps include:

Crystal Growth : Slow evaporation of a saturated solution in DCM/hexane.

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K.

Analysis : Refinement software (e.g., SHELXL) to determine bond lengths, angles, and torsion angles.

Q. Example Structural Data (from analogous compounds) :

ParameterValue (Å/°)Reference
S–N bond1.65 Å
C–Br bond1.89 Å
Dihedral angle (thiadiazole-phenyl)12.3°

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

  • Antimicrobial Activity : Broth microdilution assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains (MIC values).
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or kinase inhibition (e.g., IC50_{50} < 10 µM in similar thiadiazoles ).

Q. Example Bioactivity Table :

Assay TypeTargetResult (IC50_{50}/MIC)Reference
AnticancerHeLa8.2 µM
AntimicrobialS. aureus16 µg/mL

Advanced: What is the mechanistic role of the methylsulfonyl group in nucleophilic substitution reactions?

Answer:
The methylsulfonyl group acts as a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the thiadiazole ring. This facilitates:

Nucleophilic Attack : At the C-5 position due to reduced electron density.

Stabilization of Intermediates : Through resonance and inductive effects.

Q. Experimental Validation :

  • Conduct kinetic studies comparing sulfonyl vs. non-sulfonyl derivatives.
  • Use DFT calculations to map electron density distribution (refer to ).

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

Substituent Variation : Synthesize analogs with halogens (F, Cl), alkyl chains, or heterocycles at the 4-bromophenyl or methylsulfonyl positions.

Pharmacophore Mapping : Identify critical moieties (e.g., sulfonyl group for COX-2 inhibition ).

3D-QSAR Models : Use CoMFA/CoMSIA to correlate structural features with activity.

Q. Example SAR Findings :

  • 4-Fluorophenyl analogs show 3x higher anticancer activity than bromophenyl derivatives .
  • Methylsulfonyl > ethylsulfonyl in enzyme inhibition due to steric effects .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:

Standardize Assays : Use identical cell lines (e.g., ATCC-certified), passage numbers, and assay conditions.

Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity).

Analytical Validation : Confirm compound purity via HPLC (>95%) and NMR.

Case Study : Discrepancies in MIC values for E. coli were resolved by standardizing inoculum size (1–5 × 105^5 CFU/mL) .

Advanced: What computational methods are effective for predicting reactivity and intermolecular interactions?

Answer:

  • Molecular Docking : AutoDock Vina to simulate binding to biological targets (e.g., COX-2 active site).
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes.
  • DFT Calculations : Gaussian09 to compute Fukui indices for electrophilic/nucleophilic sites .

Q. Example Output :

  • Electrophilicity Index (ω) : 4.2 eV for the thiadiazole core, indicating high reactivity .

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